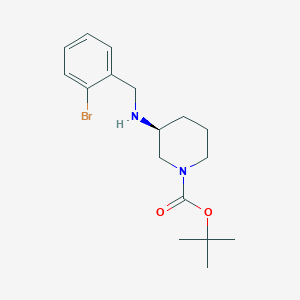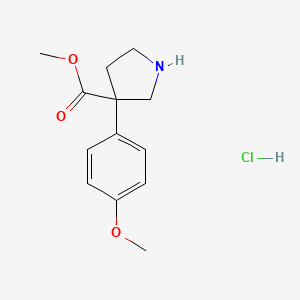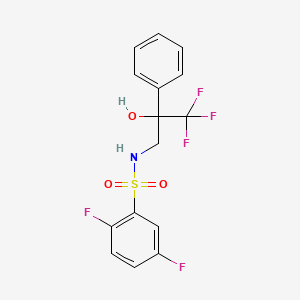
3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as THF-MP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the pyrazole family and has a unique structure that makes it an interesting subject of research.
Aplicaciones Científicas De Investigación
3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is in the field of cancer research. Studies have shown that 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is that it is relatively easy to synthesize and purify. 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the limitations of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide. One area of research could be to further investigate the mechanism of action of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide and to identify the specific enzymes and pathways that it targets. Another area of research could be to explore the potential applications of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, research could be conducted to develop new derivatives of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide that have enhanced therapeutic properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxamide with tetrahydrofuran-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization, to yield 3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide. The purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
5-amino-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-8(5-9(11)13-14)10(15)12-6-7-3-2-4-16-7/h5,7H,2-4,6H2,1H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHCCKBXAXBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/no-structure.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B2675591.png)


![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)

![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)
